![molecular formula C11H7N3OS B1462318 3-苯基-6H,7H-[1,2]噻唑并[4,5-d]嘧啶-7-酮 CAS No. 72632-99-6](/img/structure/B1462318.png)
3-苯基-6H,7H-[1,2]噻唑并[4,5-d]嘧啶-7-酮
描述
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C11H7N3OS and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌评价
3-苯基-6H,7H-[1,2]噻唑并[4,5-d]嘧啶-7-酮: 已经被研究其抗菌活性。研究人员已经探索了它作为针对细菌,真菌和其他微生物的抗菌剂的潜力。研究已经评估了其对特定菌株的抑制作用,并评估了其作为对抗感染的新型治疗剂的潜力 .
抗癌特性
这种化合物由于其作为抗癌剂的潜力而引起了人们的关注。研究人员合成了3-苯基-6H,7H-[1,2]噻唑并[4,5-d]嘧啶-7-酮的新型衍生物,并评估了它们的细胞毒性。一些衍生物对癌细胞表现出有效的活性,使它们成为进一步研究的有希望的候选者。此外,它们与拓扑异构酶 I/DNA 复合物的相互作用已经通过分子对接进行了研究 .
激酶抑制
包括我们的化合物在内的吡唑并[4,3-d]嘧啶-7-酮骨架已被探索为潜在的激酶抑制剂。激酶在细胞信号通路中起着至关重要的作用,抑制特定的激酶可以具有治疗意义。研究人员已经研究了该化合物衍生物是否表现出激酶抑制,特别是针对与癌症和炎症等疾病相关的激酶 .
抗炎活性
炎症是各种疾病的关键因素。一些研究已经探索了3-苯基-6H,7H-[1,2]噻唑并[4,5-d]嘧啶-7-酮衍生物的抗炎潜力。这些研究旨在识别可以调节炎症反应的化合物,从而可能导致新型抗炎药物 .
拓扑异构酶抑制
拓扑异构酶是参与 DNA 复制和修复的酶。拓扑异构酶的抑制会破坏 DNA 过程并影响细胞活力。研究人员已经研究了3-苯基-6H,7H-[1,2]噻唑并[4,5-d]嘧啶-7-酮衍生物与拓扑异构酶 I 的相互作用,为它们作为拓扑异构酶抑制剂的潜力提供了见解 .
合成方法
除了其生物学应用外,3-苯基-6H,7H-[1,2]噻唑并[4,5-d]嘧啶-7-酮及其相关化合物的合成也是一个令人感兴趣的领域。研究人员探索有效的合成路线,反应条件和可扩展性。了解合成途径能够更广泛地获得该骨架,以进行进一步的研究和开发 .
生化分析
Biochemical Properties
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of topoisomerase I . Topoisomerase I is an enzyme that alleviates DNA supercoiling during replication and transcription. By inhibiting this enzyme, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells . Additionally, this compound has been investigated for its interactions with other biomolecules, including phosphatidylinositol 3-kinase and ubiquitin-specific protease 7 .
Cellular Effects
The effects of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. This compound has been shown to induce cytotoxicity in cancer cells by stabilizing the topoisomerase I-DNA complex, leading to DNA damage and apoptosis . It also influences cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one has been found to inhibit the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth and metabolism .
Molecular Mechanism
At the molecular level, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one exerts its effects primarily through enzyme inhibition. By binding to the active site of topoisomerase I, it prevents the enzyme from re-ligating the cleaved DNA strand, thereby stabilizing the topoisomerase I-DNA complex and causing DNA damage . This mechanism is similar to that of other topoisomerase I inhibitors, such as camptothecin derivatives . Additionally, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one may interact with other enzymes and proteins, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained DNA damage and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of 3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase I . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy as a topoisomerase I inhibitor .
属性
IUPAC Name |
3-phenyl-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-11-10-9(12-6-13-11)8(14-16-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYERYCKBJGGKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


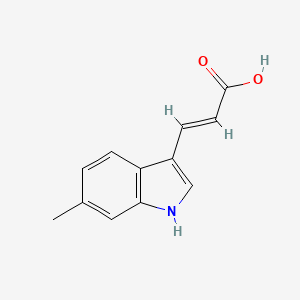

![N-[3-(4-chlorophenoxy)propyl]cyclopropanamine](/img/structure/B1462238.png)
![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)

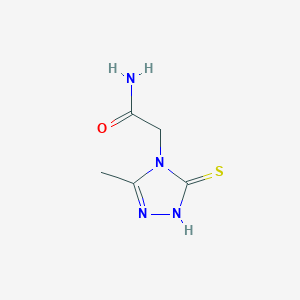
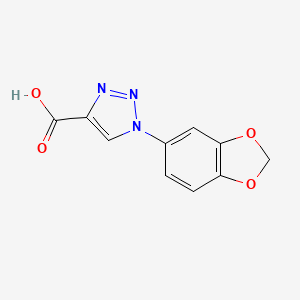
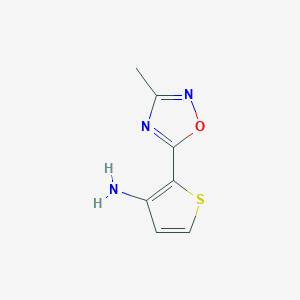
![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)
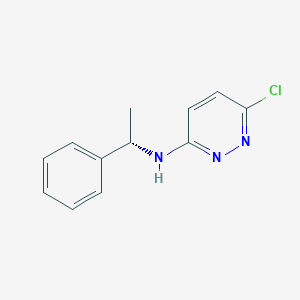
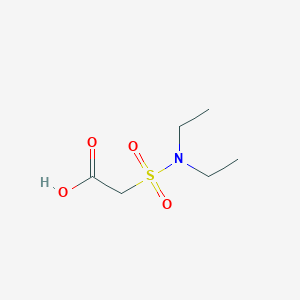
![2-[(2-Nitro-3-pyridinyl)oxy]acetic acid](/img/structure/B1462255.png)
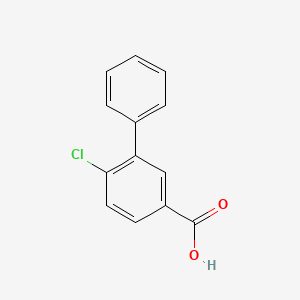
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1462258.png)
